Product packaging for alpha2-Rhodomycinone(Cat. No.:CAS No. 18118-77-9)

alpha2-Rhodomycinone

Cat. No.: B099082
CAS No.: 18118-77-9
M. Wt: 386.4 g/mol
InChI Key: TWFQRMYYLLRFKE-JJFKOLPGSA-N
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Description

Historical Context and Discovery of alpha2-Rhodomycinone and Related Anthracyclines

The story of anthracyclines began in the 1950s and 1960s with the discovery of compounds like daunorubicin (B1662515) from Streptomyces peucetius. researchgate.netwikipedia.org This breakthrough opened the door to a new era in oncology, as these molecules proved to be potent anti-tumor agents. researchgate.netahajournals.orgresearchgate.net Since then, numerous anthracyclines have been isolated from various species of Streptomyces bacteria, which are prolific producers of these secondary metabolites. wikipedia.orgmdpi.com

The discovery of this compound is rooted in the exploration of these microbial sources. In 1980, researchers investigating the strain Streptomyces griseoruber 4620, a known producer of beromycins, found that it also synthesized other rhodomycin-type anthracyclines. nih.gov Through hydrolysis of extracts from the bacterial mycelium, they successfully isolated a collection of related aglycones, which included beta-rhodomycinone, beta-isorhodomycinone, epsilon-rhodomycinone, and, notably, this compound. nih.gov

Further research in 1991 highlighted the potential for targeted production of this compound. By inducing mutations in Streptomyces violaceus A262, scientists were able to generate several new antibiotic-producing strains. nih.govresearchgate.net One of these variant strains, designated SE2-2385-A1, was found to specifically produce glycosides of this compound. nih.govresearchgate.net These newly identified glycosylated forms were named alldimycins. nih.govresearchgate.netbikaken.or.jp This work not only confirmed this compound as a naturally occurring anthracyclinone but also established it as a valuable building block for creating novel anthracycline antibiotics through microbial glycosidation. hodoodo.com

Table 1: Key Discoveries Related to this compound

YearDiscoveryOrganismSignificance
1980Isolation of this compoundStreptomyces griseoruber 4620First reported isolation as part of a complex of rhodomycin-type anthracyclinones. nih.gov
1991Production of alldimycinsStreptomyces violaceus A262 (mutant strain SE2-2385-A1)Identification of specific glycosides of this compound, demonstrating its role as a precursor. nih.govresearchgate.net

Significance of this compound as a Polyketide Metabolite

This compound belongs to the polyketide family, a large and diverse group of natural products. nih.gov Polyketides are not essential for the immediate survival of the producing organism but often confer a competitive advantage. bioaustralis.com Their biosynthesis is a complex, enzyme-catalyzed process similar to fatty acid synthesis, involving the repetitive condensation of small carboxylic acid units. nih.govnih.gov

Anthracyclines, including this compound, are classified as type II polyketides, which are typically aromatic molecules. nih.govnju.edu.cn Their carbon skeletons are assembled by a multi-enzyme complex known as a type II polyketide synthase (PKS). nih.govmdpi.com This enzymatic machinery iteratively condenses a starter unit (often propionyl-CoA) with several extender units (typically malonyl-CoA) to build the polyketide chain. nih.govmdpi.com Subsequent enzymatic reactions, including cyclizations and modifications, shape this chain into the characteristic four-ring structure of an anthracyclinone. nih.govmdpi.com

The significance of this compound lies in its role as an aglycone, which is the non-sugar core of an anthracycline antibiotic. This aglycone serves as a crucial intermediate scaffold. nih.govnih.gov Through a process called glycosylation, sugar molecules are attached to the this compound core, a step often critical for the compound's biological activity. researchgate.net The generation of alldimycins from a mutant Streptomyces strain that accumulates this compound underscores its importance as a building block in the biosynthesis of more complex and potentially novel anthracycline antibiotics. nih.govresearchgate.net

Table 2: Biosynthetic Profile of this compound

AttributeDescription
Metabolite Class Secondary Metabolite
Chemical Family Polyketide nih.gov
Polyketide Type Type II (Aromatic) nih.govnju.edu.cn
Biosynthesis Start Unit Typically Propionyl-CoA mdpi.com
Biosynthesis Extender Units Typically Malonyl-CoA nih.govmdpi.com
Core Structure Tetracyclic Aglycone mdpi.com
Role Biosynthetic intermediate and precursor for glycosylation nih.govresearchgate.net

Structural Relationship to Other Anthracycline Aglycones

The core of an anthracycline is the aglycone, a tetracyclic (four-ring) structure based on naphthacenequinone. mdpi.comnih.gov this compound is one of several closely related aglycones within the rhodomycinone family. These compounds share the same fundamental molecular formula and connectivity but differ in their stereochemistry—the specific three-dimensional arrangement of atoms. vaia.comhome.blog

Isomers are molecules that have the same chemical formula but different arrangements of atoms. libretexts.orgstudymind.co.uk The rhodomycinone family includes several such isomers, each distinguished by the spatial orientation of substituent groups (like hydroxyl and ethyl groups) at various chiral centers on the A-ring of the tetracyclic system.

This compound is structurally related to other key members of this family, which have been isolated from various Streptomyces strains. mdpi.comnih.gov These include:

beta-Rhodomycinone nih.gov

gamma-Rhodomycinone mdpi.com

epsilon-Rhodomycinone nih.govcaymanchem.com

beta-Isorhodomycinone nih.gov

The subtle differences in stereochemistry among these isomers can significantly influence how they are further processed by enzymes, such as glycosyltransferases, which attach sugar moieties to the aglycone. researchgate.net This, in turn, dictates the structure and identity of the final anthracycline antibiotic. For instance, this compound is the specific aglycone precursor for the alldimycin series of antibiotics. nih.gov Its structure is also related to other important anthracyclinones like aklavinone (B1666741) and daunomycinone (B1669838), which are precursors to clinically vital drugs, sharing the common tetracyclic backbone that defines this entire class of compounds. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B099082 alpha2-Rhodomycinone CAS No. 18118-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18118-77-9

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1

InChI Key

TWFQRMYYLLRFKE-JJFKOLPGSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Synonyms

alpha(2)-rhodomycinone

Origin of Product

United States

Biosynthesis and Biotechnological Production of Alpha2 Rhodomycinone

Elucidation of Biosynthetic Pathways

The formation of alpha2-Rhodomycinone and its subsequent glycosylated derivatives is a classic example of secondary metabolite biosynthesis, beginning with the assembly of a polyketide backbone that undergoes extensive tailoring.

The carbon skeleton of this compound is assembled by a Type II polyketide synthase (PKS) system. researchgate.netyoutube.com Unlike Type I PKSs, which are large, multifunctional proteins, Type II systems consist of a complex of discrete, monofunctional enzymes that are used iteratively. researchgate.net The process begins with an acetyl-CoA starter unit, which is condensed with multiple malonyl-CoA extender units. youtube.comutupub.fi

The core components of the minimal PKS responsible for this chain assembly include:

Ketosynthase (KSα and KSβ): These enzymes catalyze the crucial carbon-carbon bond-forming decarboxylative condensation reactions between the growing polyketide chain and a malonyl-CoA extender unit. The KSβ subunit also functions as a chain length factor (CLF), determining the final length of the polyketide chain.

Acyl Carrier Protein (ACP): A small, essential protein that carries the growing polyketide chain as a thioester and presents it to the various catalytic domains of the PKS. youtube.com

This enzymatic teamwork results in the formation of a linear poly-β-keto chain, the direct precursor to the intricate, multi-ring structure of the aglycone. researchgate.netyoutube.com

Once the full-length polyketide chain is assembled by the PKS, it is released and undergoes a series of complex tailoring reactions. This post-PKS modification phase is critical for transforming the highly reactive linear intermediate into the stable, tetracyclic core of an anthracyclinone. utexas.edunih.gov This molecule is primed to undergo intramolecular reactions to form rings. youtube.com

Key transformations in this stage include:

Ketoreductions: Specific ketoreductase enzymes reduce certain ketone groups along the polyketide backbone to hydroxyl groups. This step is often crucial for directing the subsequent cyclization events and establishing the correct stereochemistry.

Cyclizations and Aromatizations: A series of cyclase and aromatase enzymes catalyze the intramolecular aldol condensations and subsequent dehydrations that form the four fused rings of the anthracyclinone structure. These reactions are carefully controlled to ensure the formation of the correct aromatic system. nih.gov

After the basic tetracyclic scaffold is formed, further enzymatic modifications, often referred to as tailoring or decoration steps, occur to yield the final aglycone, this compound. These reactions are catalyzed by a diverse set of enzymes that add functional groups and modify the core structure. preprints.orgnih.gov The diversity of anthracycline secondary metabolites is largely based on these structural differences in the aglycone and the attached sugar residues. nih.gov

Enzyme ClassSpecific Function in Aglycone Maturation
Reductases Catalyze the reduction of keto groups, influencing the stereochemistry of the final molecule.
Cyclases Mediate the regioselective intramolecular aldol reactions required to form the polycyclic ring system. youtube.com
Aromatases Facilitate the dehydration reactions that lead to the formation of aromatic rings within the aglycone structure.
Oxygenases Introduce hydroxyl groups at specific positions on the aromatic core through C-H functionalization, a key step in creating structural diversity. nih.gov
Methyltransferases Add methyl groups to specific hydroxyl or carboxyl groups on the aglycone.

The assembly line for a common deoxysugar like L-daunosamine involves several key enzyme families: nih.gov

Enzyme ClassFunction in Deoxysugar Biosynthesis
Thymidylyltransferases Catalyze the first committed step, activating a sugar phosphate (e.g., glucose-1-phosphate) by attaching a thymidine diphosphate (TDP) group to form TDP-D-glucose. utupub.finih.gov
Dehydratases Remove hydroxyl groups from the sugar ring. For example, TDP-glucose-4,6-dehydratase creates the key intermediate TDP-4-keto-6-deoxy-D-glucose. utupub.finih.gov
Epimerases Invert the stereochemistry at specific carbon centers of the sugar ring.
Ketoreductases Reduce keto groups introduced by dehydratases to hydroxyl groups.
Aminotransferases Replace a keto group with an amino group, which is a defining step in the formation of amino sugars. nih.gov

The final step in the biosynthesis of rhodomycins is the attachment of the synthesized deoxysugars to the this compound aglycone. This crucial reaction is catalyzed by enzymes known as glycosyltransferases (GTs). oup.commdpi.com These enzymes transfer an activated deoxysugar from its TDP carrier to a specific hydroxyl group on the aglycone core. frontiersin.org

In the biosynthesis of β-rhodomycin by Streptomyces violaceus, a specific glycosyltransferase, RhoG, is responsible for this step. oup.comnih.gov Gene disruption experiments have shown that inactivating the rhoG gene leads to the complete loss of rhodomycin (B1170733) production and the accumulation of the aglycone intermediate ε-rhodomycinone, confirming the enzyme's essential role. oup.comnih.gov Some GTs may also require the assistance of auxiliary proteins to function correctly. mdpi.comnih.gov Following attachment, the sugar moieties can be further modified by other tailoring enzymes, such as methyltransferases. utexas.edu

Genomic and Proteomic Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the entire enzymatic machinery for this compound and rhodomycin biosynthesis are typically organized into a single, contiguous region on the bacterial chromosome known as a Biosynthetic Gene Cluster (BGC). core.ac.ukfrontiersin.org The study of these BGCs through genomic and proteomic analyses provides a complete blueprint for the production of the natural product. nih.govnih.gov Advances in comparative genomics are a powerful tool for discovering and analyzing novel BGCs. nih.gov

A typical BGC for an anthracycline like rhodomycin contains a predictable set of genes:

Gene CategoryFunction Within the Biosynthetic Gene Cluster
Type II PKS Genes Code for the minimal PKS (KSα, KSβ, ACP) responsible for building the polyketide backbone.
Aglycone Tailoring Genes Encode the cyclases, aromatases, oxygenases, and reductases that mature the linear polyketide into the final aglycone.
Deoxysugar Biosynthesis Genes A sub-cluster of genes encoding the enzymes (e.g., dehydratases, aminotransferases) needed to produce the specific TDP-deoxysugars. nih.gov
Glycosyltransferase Genes Encode the specific GTs that attach the deoxysugars to the aglycone. nih.gov
Regulatory Genes Code for transcription factors that control the timing and level of expression of the entire BGC, often in response to specific environmental or developmental signals. core.ac.uk
Resistance/Transport Genes Encode proteins, such as efflux pumps, that protect the producing organism from the cytotoxic effects of the antibiotic it synthesizes. nih.govcore.ac.uk

Analysis of these clusters allows researchers to understand the biosynthetic logic and provides a foundation for manipulating these pathways through synthetic biology to produce novel compounds. nih.govcore.ac.uk

Identification and Annotation of this compound BGCs

The biosynthesis of anthracyclinones like this compound is orchestrated by a Type II polyketide synthase (PKS) system. The genes encoding the enzymes for this pathway are clustered together in a contiguous region of the bacterial chromosome, known as a Biosynthetic Gene Cluster (BGC). The identification of these BGCs is the foundational step for any biotechnological investigation and is typically achieved through genome mining of producing organisms, such as Streptomyces species.

Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are employed to scan genomic data for sequences characteristic of secondary metabolite pathways. These tools identify core biosynthetic genes, such as those for PKSs, as well as associated genes responsible for tailoring reactions (e.g., cyclases, oxygenases, methyltransferases, and glycosyltransferases), regulation, and transport.

The BGC for a rhodomycinone, such as the closely related and well-studied ε-rhodomycinone, contains a conserved set of genes. A typical rhodomycinone BGC annotation would reveal the following key components:

Polyketide Synthase (PKS) Genes: A minimal PKS cassette responsible for assembling the polyketide backbone from acetate and propionate units.

Cyclase/Aromatase Genes: Enzymes that catalyze the crucial cyclization and aromatization reactions to form the tetracyclic ring structure. For example, DpsY in the daunorubicin (B1662515) pathway is a critical polyketide cyclase.

Tailoring Enzyme Genes: A suite of genes that modify the initial polyketide scaffold. This includes oxygenases that add hydroxyl groups, methyltransferases like DnrK, and ketoreductases. In the rhodomycin pathway, specific genes like rdmC (a methylesterase) are involved in these modifications. frontiersin.orgresearchgate.netnih.gov

Glycosyltransferase Genes: In the context of the complete rhodomycin antibiotic, genes like rhoG from Streptomyces violaceus are responsible for attaching sugar moieties to the rhodomycinone core. nih.gov The absence of this step is what yields the aglycone.

Regulatory and Resistance Genes: Genes encoding transcription factors that control the expression of the BGC and genes that confer self-resistance to the producing organism.

The table below provides a representative summary of genes typically found within an anthracyclinone BGC responsible for producing a rhodomycinone aglycone.

Gene CategoryRepresentative Gene(s)Encoded Protein FunctionRole in Biosynthesis
Core Synthesis dpsA, dpsBPolyketide Synthase (PKS)Assembles the initial 10-unit polyketide chain from malonyl-CoA extender units.
Chain Length dpsC, dpsDChain Length Factor / KetosynthaseDetermines the precise length of the polyketide backbone.
Cyclization dpsY, dnrFAromatase / Cyclase / OxygenaseCatalyzes the folding and cyclization of the polyketide chain to form the tetracyclic aglycone scaffold (aklavinone). DnrF performs C-11 hydroxylation. nih.gov
Tailoring rdmB, rdmC, rdmEMethyltransferase, Esterase, OxygenasePerform post-PKS modifications such as hydroxylation and decarboxylation to convert aklavinone (B1666741) to ε-rhodomycinone. nih.gov
Sugar Biosynthesis dnrJ, dnrLDeoxysugar Biosynthesis EnzymesSynthesize the activated sugar donor (e.g., TDP-L-daunosamine) for glycosylation.
Glycosylation rhoG, dnrSGlycosyltransferaseAttaches the deoxysugar moiety to the rhodomycinone aglycone. nih.gov
Regulation dnrI, dnrN, dnrOTranscriptional RegulatorsControl the timing and level of expression of the entire biosynthetic gene cluster.
Resistance drrA, drrBABC TransporterEfflux pump that exports the final antibiotic, providing self-resistance to the producer.

Transcriptomic Profiling of Gene Expression within BGCs

Transcriptomic analysis, typically using RNA-sequencing (RNA-seq), provides a snapshot of gene expression levels across the entire genome under specific conditions. When applied to Streptomyces, it reveals how the expression of the this compound BGC is coordinated with primary metabolism and other cellular processes. By comparing the transcriptomes of the producing strain under high-production versus low-production conditions (e.g., different growth phases or media), researchers can identify critical expression patterns.

A typical transcriptomic study of a rhodomycinone-producing strain would likely reveal:

Coordinated Upregulation: The structural genes within the BGC (PKS, cyclases, tailoring enzymes) are often co-transcribed and show a significant increase in expression just before and during the onset of antibiotic production.

Precursor Pathway Expression: Genes involved in the biosynthesis of precursor molecules, particularly those for acetyl-CoA and malonyl-CoA from primary metabolism (e.g., glycolysis and fatty acid metabolism), would be upregulated to supply the necessary building blocks for the PKS.

Regulatory Gene Activity: The expression levels of pathway-specific regulatory genes located within the BGC would increase, preceding the activation of the structural genes they control.

Downregulation of Competing Pathways: In some engineered or high-producing strains, transcriptomic analysis might show the downregulation of other secondary metabolite BGCs that compete for the same precursors. frontiersin.org

The following table illustrates hypothetical transcriptomic data from a comparative analysis of a high-producing versus a wild-type Streptomyces strain, demonstrating the expected trends.

Gene/PathwayFunctionHypothetical Fold Change (Producer vs. Wild-Type)Implication
Rhodomycinone BGC
pks genesPolyketide Backbone Synthesis+15.2Strong activation of core antibiotic synthesis.
cyclase genesRing Structure Formation+12.8Coordinated upregulation with PKS for aglycone formation.
oxygenase/methyltransferaseAglycone Tailoring+14.1Maturation of the rhodomycinone structure.
dnrI (regulator)Pathway-Specific Activator+8.5Activation of the biosynthetic cascade.
Primary Metabolism
Acetyl-CoA Carboxylase (acc)Malonyl-CoA Synthesis+4.7Increased supply of PKS extender units.
Glycolytic Pathway GenesGlucose Catabolism+3.1Enhanced carbon flux towards precursors.
Competing BGC
Other PKS BGCSynthesis of a different polyketide-5.6Shunting of precursors towards desired product.

Proteomic Characterization of Biosynthetic Enzymes

Proteomics confirms that the upregulated transcripts observed in transcriptomic studies are translated into functional proteins. By analyzing the entire protein complement (the proteome) of the cell, researchers can directly observe the presence and relative abundance of the biosynthetic enzymes. Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS) or more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and quantify proteins.

A proteomic analysis comparing a producing and non-producing culture would be expected to identify the protein products of the BGC. This characterization is crucial for:

Confirming Translation: Verifying that the genes annotated in the BGC are expressed as proteins.

Identifying Post-Translational Modifications: Detecting modifications to the enzymes that may be critical for their function.

Understanding Enzyme Complexes: Providing evidence for the physical interaction of different enzymes to form multi-protein biosynthetic complexes.

The table below lists the key enzymes in the rhodomycinone biosynthetic pathway and their expected detection in a proteomic analysis.

EnzymeGene OriginFunctionExpected Proteomic Observation
Polyketide Synthase α/β subunitspksForms the polyketide chainHigh abundance during stationary phase in producing cultures.
Aklanonic Acid Methyltransferase(e.g., dnrK family)Methylates an early intermediateDetected in producing cultures; absence in blocked mutants would correlate with intermediate accumulation.
Aklaviketone Reductase(e.g., dnrU family)Reduces a ketone group on an intermediateAbundance correlates with production titers.
Aklavinone-11-hydroxylase(e.g., dnrF)Adds a hydroxyl group to form ε-rhodomycinonePresence confirmed by MS analysis of protein spots unique to producing strains.
Pathway-Specific Regulators(e.g., dnrI)Transcriptional ActivatorsMay be present at lower, catalytic levels compared to structural enzymes.

Investigation of Regulatory Elements and Mechanisms Controlling Biosynthesis

The production of this compound is tightly regulated to prevent cellular toxicity and to coordinate its synthesis with the physiological state of the cell. The regulatory network involves a cascade of transcription factors, often located within or near the BGC. The system in the closely related daunorubicin BGC of S. peucetius provides a well-characterized model. frontiersin.orgnih.gov

This regulatory system often functions as a coherent feed-forward loop :

Initiating Regulator (e.g., DnrO): A primary regulator, often belonging to the TetR family, acts as a repressor of its own expression and as an activator for a second-level regulator. oup.com

Intermediate Regulator (e.g., DnrN): This protein, often a response regulator, is activated by the initiating regulator. Its role is to activate the expression of the main pathway activator. researchgate.net

Pathway-Specific Activator (e.g., DnrI): This is typically a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family. Once expressed, DnrI binds to the promoter regions of the biosynthetic and resistance genes, switching on the entire pathway. nih.gov

Furthermore, feedback regulation is a critical component. The final antibiotic product can bind to the regulatory proteins (like DnrO or DnrN), inhibiting their DNA-binding activity. frontiersin.orgoup.com This creates a negative feedback loop that prevents the over-accumulation of the toxic compound.

Regulatory ProteinProtein FamilyFunctionMechanism of Action
DnrO TetR FamilyDual-function InitiatorActivates dnrN transcription; represses its own transcription. Its activity can be inhibited by the final antibiotic product. oup.com
DnrN Response RegulatorIntermediate ActivatorActivates transcription of the dnrI gene. researchgate.net
DnrI SARP FamilyPathway-Specific ActivatorBinds to promoters of most biosynthetic and resistance genes to switch on production and self-protection. nih.gov

Microbial Strain Engineering and Mutagenesis for Enhanced Production

To overcome the low titers of natural products often found in wild-type strains and to produce novel analogues, microbial strain engineering is essential. This involves both random mutagenesis and targeted genetic manipulation.

Isolation and Characterization of Biosynthetically Blocked Mutants

Classical strain improvement often begins with random mutagenesis, using agents like ultraviolet (UV) radiation or chemicals such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG). This process generates a library of mutants, which are then screened for altered phenotypes, such as changes in pigmentation (anthracyclines are often brightly colored) or loss of antibiotic activity.

Mutants that are "biosynthetically blocked" are particularly valuable. These strains have a non-functional enzyme in the biosynthetic pathway, causing them to accumulate the specific intermediate that is the substrate for the disabled enzyme. Characterizing these accumulated compounds helps to elucidate the steps of the biosynthetic pathway. For example, a mutant of S. peucetius with a non-functional glycosyltransferase (dnrS) is unable to attach the daunosamine sugar, leading to the accumulation of the aglycone ε-rhodomycinone.

Mutant GenotypeBlocked Enzymatic StepAccumulated IntermediatePhenotype
dnrS (Glycosyltransferase knockout)Glycosylation of the aglyconeε-RhodomycinoneLoss of final product; accumulation of red-pigmented aglycone.
dnrU (Ketoreductase knockout)Reduction of aklaviketoneAklaviketoneAccumulation of an earlier yellow/orange intermediate.
dnrF (Hydroxylase knockout)C-11 HydroxylationAklavinoneAccumulation of a precursor aglycone; fails to produce ε-rhodomycinone.

Genetic Manipulation and Pathway Engineering Strategies

With knowledge of the BGC sequence and gene functions, targeted genetic manipulation allows for rational strain engineering to improve yields and create novel compounds.

Key strategies include:

Overexpression of Regulatory Genes: Placing a strong, constitutive promoter upstream of a positive regulatory gene, such as the SARP activator dnrI, can significantly increase the transcription of the entire BGC, leading to higher yields.

Combinatorial Biosynthesis: This powerful technique involves introducing "foreign" genes from other anthracycline pathways into the host strain. For example, expressing tailoring enzymes from the doxorubicin (B1662922) or kosinostatin pathways in a rhodomycinone producer could lead to novel C-H functionalization of the aglycone. nih.gov Similarly, introducing the methylesterase rdmC from the rhodomycin pathway into a doxorubicin producer can alter the final product. frontiersin.orgresearchgate.netnih.gov

Precursor Pathway Engineering: Enhancing the supply of the primary building blocks (acetyl-CoA and malonyl-CoA) can remove metabolic bottlenecks. This can be achieved by overexpressing key enzymes like acetyl-CoA carboxylase.

Heterologous Expression: The entire BGC for this compound can be cloned and expressed in a heterologous host, such as Streptomyces coelicolor. This allows for production in a well-characterized, fast-growing industrial strain that is optimized for fermentation and free of competing native pathways.

Engineering StrategyGenetic ModificationGoalExample
Regulatory Manipulation Overexpression of dnrI (SARP activator)Increase BGC transcriptionHigher overall yield of rhodomycinone.
Combinatorial Biosynthesis Introduction of doxA (hydroxylase from S. peucetius)Create novel analoguesPotential hydroxylation of rhodomycinone at a new position.
Precursor Funneling Overexpression of accA2BE genesIncrease malonyl-CoA poolDebottleneck PKS synthesis for improved titers.
Heterologous Production Transfer of entire rhodomycin BGC into S. coelicolorSimplify production and purificationProduction of this compound in a clean genetic background.

Combinatorial Biosynthesis Approaches for Novel Analogs

Combinatorial biosynthesis is a powerful strategy that leverages the promiscuity of biosynthetic enzymes to create novel "unnatural" natural products. nih.gov This approach involves genetically engineering the biosynthetic pathways of microorganisms to produce a library of structurally diverse compounds. nih.gov For anthracyclinones like this compound, these techniques offer a pathway to new analogs with potentially improved therapeutic properties. nih.govnih.gov

Key strategies in the combinatorial biosynthesis of rhodomycinone analogs include:

Pathway-Level Recombination: This involves combining genetic material from different biosynthetic pathways. For instance, tailoring genes from pathways for kosinostatin, doxorubicin, and komodoquinone B have been used to modify anthracyclinone scaffolds. nih.gov This approach has successfully led to the generation of nine novel anthracyclinones by combining genes from five distinct pathways with four different aglycone possibilities. nih.gov

Enzyme-Level Modification: This strategy focuses on altering the enzymes themselves. A notable example is the reprogramming of polyketide synthase (PKS) cassettes. By swapping ketoreductase and cyclase enzymes with those from other pathways, such as the mithramycin biosynthetic pathway, researchers have successfully generated 2-hydroxylated analogues of anthracyclinones. nih.govresearchgate.net

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, unnatural precursor molecules to an engineered mutant strain of a microorganism. nih.govresearchgate.net The microorganism's enzymatic machinery then incorporates these precursors into the final product, creating novel derivatives. This method has been successfully applied to generate new analogs of antibiotics like erythromycin and rapamycin, demonstrating its potential for creating rhodomycinone derivatives as well. h1.coresearchgate.net

These combinatorial approaches significantly expand the chemical diversity of natural products, providing an environmentally friendly alternative to chemical synthesis for producing novel drug candidates. nih.gov

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the introduction of a gene cluster from a source organism into a more amenable host, is a cornerstone of modern biotechnology for producing natural products. rsc.orgsemanticscholar.orgresearchgate.net This strategy is particularly valuable for compounds like this compound, whose native producers may be slow-growing or genetically intractable. springernature.com

The primary goals of using heterologous expression are to:

Improve Production Titers: By transferring the biosynthetic gene cluster to a host that is optimized for industrial fermentation, such as certain strains of Streptomyces or Pichia pastoris, the yield of the target compound can be significantly increased. nih.govresearchgate.net

Facilitate Genetic Engineering: Well-characterized hosts like Streptomyces coelicolor and Streptomyces lividans provide a robust platform for the genetic manipulation required for combinatorial biosynthesis. researchgate.netresearchgate.net

Discover Novel Compounds: Heterologous expression can be used to activate "cryptic" or silent biosynthetic gene clusters found in various organisms, leading to the discovery of entirely new molecules. semanticscholar.org

A successful example involved a Streptomyces venezuelae mutant strain, which had its native pikromycin biosynthetic gene cluster deleted. This engineered strain was then used to convert ε-rhodomycinone into various glycosylated doxorubicin analogs by introducing different combinations of genes responsible for deoxysugar biosynthesis. nih.gov The choice of host and the fine-tuning of gene expression are critical factors for the robust production of the desired compound. semanticscholar.org

Fermentation Process Optimization

The industrial-scale production of this compound is highly dependent on the optimization of the fermentation process. This involves refining both the nutritional and environmental parameters to maximize the yield and productivity of the microbial host. frontiersin.org

Optimization of Culture Medium Components and Nutritional Parameters

The composition of the culture medium is a critical factor influencing microbial growth and secondary metabolite production. frontiersin.orgresearchgate.net Optimization studies for Streptomyces species, the primary producers of rhodomycinones, have identified key nutritional components that significantly impact yield.

Carbon Sources: The type and concentration of the carbon source are crucial. Studies have shown that starch is an excellent carbon source for both growth and antibiotic production in Streptomyces purpurascens. nih.gov Other effective carbon sources include glucose, cellobiose, raffinose, and mannose. nih.govinnovareacademics.in In one study optimizing chrysomycin A production, a combination of glucose and corn starch was found to be optimal. nih.gov

Nitrogen Sources: Complex nitrogen sources are generally preferred for secondary metabolite production. Soy peptone, beef extract, yeast extract, and peptone have been identified as superior nitrogen sources for the production of rhodomycinone and related compounds. nih.govnih.gov For instance, in the cultivation of Streptomyces peucetius var. caesius N47, a mutant that accumulates ε-rhodomycinone, the best growth results were achieved with soy peptone and beef extract. nih.gov

Phosphate: Phosphate concentration can be a limiting factor. While essential for growth, high concentrations of phosphate have been reported to inhibit the production of some secondary metabolites, including certain antibiotics. frontiersin.org

Statistical methods like response surface methodology (RSM) are often employed to determine the optimal concentrations and interactions between different medium components, leading to significant increases in product yield. nih.gov

Nutrient ComponentOptimal Source(s)Producing Organism ExampleReference
CarbonStarch, Glucose, DextroseStreptomyces purpurascens, Streptomyces sp. nih.govinnovareacademics.in
NitrogenYeast Extract, Peptone, Soy Peptone, Beef ExtractStreptomyces purpurascens, S. peucetius var. caesius nih.govnih.gov
PhosphateK2HPO4Streptomyces sp. innovareacademics.in

Optimization of Environmental Conditions (Temperature, pH, Aeration)

Physical and chemical factors in the fermentation environment play a pivotal role in microbial growth and metabolite synthesis. researchgate.netfrontiersin.orgresearchgate.net Careful control of these parameters is essential for maximizing the production of this compound.

Temperature: Most Streptomyces species are mesophilic, with optimal temperatures for antibiotic production typically falling between 28°C and 35°C. researchgate.netinnovareacademics.in For the production of ε-rhodomycinone by S. peucetius var. caesius, the best productivities were obtained at temperatures around 30°C. nih.gov Increasing the temperature can boost cell growth and glucose consumption, but temperatures above 35°C can have an adverse effect on both growth and productivity. researchgate.net

pH: The initial pH of the culture medium significantly affects production. The optimal pH for antibiotic production by Streptomyces is often in the neutral range, around pH 7.0. innovareacademics.in However, dynamic control of pH during fermentation can be beneficial. For ε-rhodomycinone, an increase in pH coupled with a temperature decrease during the production phase appeared most beneficial for productivity. researchgate.netnih.gov

Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient dissolved oxygen (DO) for growth and secondary metabolism. nih.gov Increased aeration and agitation (e.g., 200-250 rpm) generally lead to higher yields. innovareacademics.ininnovareacademics.in However, the effect can be complex; in one study, aeration during the production phase, when combined with a pH decrease, led to a rapid decay of ε-rhodomycinone. nih.gov This highlights the need for a carefully balanced aeration strategy, potentially involving different levels during the growth and production phases.

ParameterOptimal Range/ValueEffect on ProductionReference
Temperature28°C - 35°CAffects enzyme activity and growth rate. Temperatures too high or low can inhibit production. researchgate.netnih.govinnovareacademics.in
pH~7.0 (initial), dynamic control may be beneficialImpacts nutrient uptake and enzyme stability. A shift in pH can trigger the production phase. researchgate.netnih.govinnovareacademics.in
Aeration/Agitation200 - 250 rpmCrucial for supplying dissolved oxygen for aerobic metabolism. Can interact with pH to affect product stability. innovareacademics.innih.govinnovareacademics.in

Kinetic Modeling of Microbial Growth and Metabolite Production

Kinetic modeling is a mathematical tool used to describe and predict the behavior of a fermentation process over time. researchgate.netmdpi.com By creating models that simulate microbial growth, substrate consumption, and product formation, researchers can better understand the dynamics of the system and optimize it for industrial production. redalyc.orgnrel.gov

Growth Models: The Logistic model is frequently used to describe the sigmoidal growth curve of microorganisms like yeast and bacteria. mdpi.com The Monod equation is another fundamental model that relates the specific growth rate to the concentration of a limiting substrate. researchgate.net

Substrate Consumption Models: These models describe how the microorganisms consume nutrients from the medium. Often, this is linked directly to biomass growth and product formation through yield coefficients. redalyc.orgresearchgate.net

Product Formation Models: The Luedeking-Piret model is widely used for secondary metabolites. It describes product formation as a function of both the biomass concentration (growth-associated) and the growth rate of the biomass (non-growth-associated). redalyc.org

These models are built using data collected from batch or continuous fermentation experiments. redalyc.org Once validated, they can be used to predict the outcome of different fermentation strategies, thereby reducing the need for extensive experimentation and facilitating the scale-up of the production process. mdpi.comresearchgate.net

Chemical Synthesis and Derivatization of Alpha2 Rhodomycinone

Total Chemical Synthesis Methodologies

The de novo synthesis of the rhodomycinone core is a significant undertaking in organic chemistry, requiring precise control over regiochemistry and stereochemistry across multiple steps. These synthetic endeavors are crucial for providing access to the aglycone and its analogues, independent of natural sources.

Multi-Step Synthetic Routes to the Aglycone Core

The total synthesis of rhodomycin (B1170733) aglycones has been successfully achieved through multi-step sequences that construct the tetracyclic ring system from simpler starting materials. A notable approach involves the conversion of 1,4,5-trimethoxyanthraquinone into a key tetracyclic ketone intermediate. rsc.org This intermediate then undergoes a series of transformations, including C-9 vinylation, to ultimately yield the rhodomycin aglycone core. rsc.org

Stereoselective Synthesis Strategies

Achieving the correct three-dimensional arrangement of atoms is paramount in synthesizing biologically active molecules. For rhodomycinones, stereoselective strategies are essential to control the configuration of chiral centers within the aglycone. The asymmetric synthesis of (-)-γ-rhodomycinone, a closely related compound, highlights the use of novel regioselective coupling reactions between chiral building blocks to construct the molecule with high stereochemical fidelity. rsc.org

Such strategies often employ chiral catalysts or auxiliaries to guide the formation of specific stereoisomers. Key reactions, such as intramolecular Friedel-Crafts alkylations or aldol condensations, are meticulously designed to proceed with high diastereoselectivity, ensuring the desired relative and absolute stereochemistry of the final product. The development of these methods is critical for producing enantiomerically pure rhodomycinones for further study and derivatization.

Semisynthesis and Targeted Chemical Modification

Semisynthesis, which involves the chemical modification of a naturally derived starting material, is a powerful tool for generating a wide array of derivatives. This approach leverages the readily available core structure of rhodomycinones to explore how different functional groups impact biological activity.

Modification of the Aglycone Moiety

Targeted modifications to the aglycone portion of rhodomycinone can significantly alter its properties. Chemical reactions can be directed at various functional groups on the tetracyclic core. For example, specific hydroxyl groups can be selectively protected and deprotected to allow for transformations at other sites, such as methylation or acylation. These modifications can influence the molecule's electronic properties, solubility, and interaction with biological targets.

Derivative TypeModification StrategyStarting MaterialKey Reagent/Condition
7-O-α-glycosyl-ε-RMNGlycosylationε-rhodomycinoneTrimethylsilyl triflate
3'-morpholinyl-ε-rhodomycinsReductive Alkylation7-O-(3-amino...)-ε-RMN2,2'-oxydiacetaldehydes

Chemical Derivatization of Sugar Residues

The sugar moiety attached to the aglycone is a critical determinant of the biological activity of anthracyclines. researchgate.netnih.gov Chemical derivatization in this area primarily involves glycosylation—the attachment of new sugar residues to the aglycone. A variety of glycosyl donors can be used to synthesize rhodomycinone glycosides. For instance, twenty-six different glycosides of epsilon-rhodomycinone were synthesized using sugars such as 2-deoxy-L-fucose and 2-deoxy-L-rhamnose. nih.gov

The synthesis of 7-O-(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)-ε-(iso)rhodomycinones demonstrates a high-yield glycosylation method using a specific glycosyl donor activated by trimethylsilyl triflate. nih.gov Subsequent modifications can be made to the attached sugar, such as the conversion of an amino group into a morpholino group via reductive alkylation, to further diversify the range of derivatives. nih.gov These modifications can enhance the molecule's ability to interact with DNA and other cellular targets. researchgate.netnih.gov

Derivative ClassAttached Sugar ResidueSignificance
ε-rhodomycinone glycosides2-deoxy-L-fucoseExpansion of chemical diversity
ε-rhodomycinone glycosides2-deoxy-L-rhamnoseStructure-activity relationship studies
ε-rhodomycinone glycosides2-deoxy-D-riboseGeneration of novel analogues
3'-morpholinyl-ε-(iso)rhodomycinsModified 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosePost-glycosylation modification

Conjugation Reactions for Derivative Generation

Conjugation chemistry involves linking the rhodomycinone molecule to another chemical entity, such as a peptide, polymer, or antibody, to create a hybrid molecule with novel properties. This strategy is widely used in drug development to improve targeting, stability, and efficacy.

A prominent application of this approach is the creation of antibody-drug conjugates (ADCs). aacrjournals.orgnih.gov In this methodology, a highly potent anthracycline derivative is linked to a monoclonal antibody that specifically targets cancer cells. aacrjournals.orgnih.gov For example, derivatives of the potent anthracycline PNU-159682 have been site-specifically conjugated to antibodies like trastuzumab using enzymatic methods such as sortase-mediated antibody conjugation (SMAC). aacrjournals.orgnih.gov This creates a homogeneous ADC that can selectively deliver the cytotoxic payload to tumor sites, potentially increasing the therapeutic window and reducing systemic toxicity. aacrjournals.orgnih.gov

Introduction of Diverse Functional Groups

The strategic introduction of various functional groups onto the alpha2-Rhodomycinone scaffold is a primary method for creating new derivatives with potentially altered biological profiles. While the scientific literature on the specific derivatization of the alpha2 isomer is not as extensive as for its counterparts like β- and ε-rhodomycinone, the general principles of anthracycline modification can be applied. The primary sites for functionalization are the hydroxyl groups and the quinone moiety of the tetracyclic core, as well as the potential for glycosylation at specific positions.

One of the most common modifications of the rhodomycinone core is glycosylation , which involves the attachment of sugar moieties. This process can significantly impact the compound's solubility, stability, and interaction with biological targets. For instance, a glycoside of α2-Rhodomycinone, Rhodosaminyl-2-Deoxyfucosyl-α2 Rhodomycinone, has been identified from Streptomyces purpurascens nih.gov. This indicates that the C-7 hydroxyl group is a viable position for the attachment of sugar residues. The synthesis of such glycosides typically involves the activation of the sugar donor and its subsequent coupling with the aglycone under anhydrous conditions.

Furthermore, modifications can be made to the sugar moieties themselves. Research on other rhodomycin derivatives has shown that alterations in the sugar part of the molecule can lead to new compounds with different cytotoxic activities nih.gov. These modifications can include the introduction of amino groups, deoxygenation, or the attachment of different sugar units.

Another approach to introducing functional diversity is through acylation and alkylation of the hydroxyl groups. These reactions can alter the lipophilicity and steric properties of the molecule. For example, the synthesis of an 11-methyl ether of ε-rhodomycinone has been achieved through selective hydrolysis of a tetraacetate precursor, demonstrating that specific hydroxyl groups can be targeted for modification drugdesign.org. Similar strategies could be employed for the targeted functionalization of this compound.

Preparation and Characterization of Novel Analogs and Derivatives

The preparation of novel analogs and derivatives of this compound builds upon the methods for introducing functional groups. The synthesis of these new compounds requires careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity, particularly in glycosylation reactions.

The synthesis of rhodomycinone glycosides often utilizes glycosyl donors with appropriate protecting groups to ensure the desired linkage. For example, the synthesis of ε-rhodomycinone glycosides has been accomplished using various deoxy sugars, leading to a library of new compounds wikipedia.org. The anomeric configuration of the newly formed glycosidic bond is a critical aspect that needs to be controlled and subsequently confirmed.

Once synthesized, the characterization of these novel analogs is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the structure of new derivatives. For glycosylated analogs, NMR helps to establish the point of attachment of the sugar to the aglycone and the stereochemistry of the glycosidic linkage wikipedia.org.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the new compounds, confirming their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the presence of specific functional groups, such as carbonyls, hydroxyls, and ethers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic chromophore of the anthracycline core gives rise to distinct UV-Vis absorption spectra, which can be used to monitor reactions and confirm the integrity of the tetracyclic system.

The following table provides examples of derivatives that have been synthesized for the closely related rhodomycinone isomers, illustrating the types of modifications that could be explored for this compound.

Parent Compound Derivative Introduced Functional Group/Modification Characterization Methods
ε-Rhodomycinone2-deoxy-di-O-acetyl-D-ribopyranosyl-ε-rhodomycinoneGlycosylation with a protected deoxy sugarNMR Spectroscopy
ε-Rhodomycinone11-methyl ether of ε-rhodomycinoneMethylation of the C-11 hydroxyl groupNot specified in abstract
β-RhodomycinoneVarious sugar-modified derivativesModifications in the sugar moietyNot specified in abstract
α2-RhodomycinoneRhodosaminyl-2-Deoxyfucosyl-α2 RhodomycinoneGlycosylation with rhodosamine and 2-deoxyfucoseAcid hydrolysis and TLC

The development of novel analogs of this compound through chemical synthesis and derivatization holds the potential for the discovery of new compounds with unique properties. The introduction of diverse functional groups, particularly through glycosylation and modification of the aglycone's hydroxyl groups, provides a pathway to a wide array of new chemical entities. Rigorous characterization using modern spectroscopic techniques is essential to confirm the structures of these novel derivatives and to pave the way for future investigations into their biological activities.

Structure Activity Relationship Sar Studies of Alpha2 Rhodomycinone and Its Analogs

Elucidation of Structural Determinants for Biological Activity

The fundamental structure of alpha2-Rhodomycinone, like all anthracyclines, is based on a tetracyclic quinone system. This planar aromatic core is the primary structural determinant responsible for the compound's ability to intercalate between the base pairs of DNA, a key mechanism of action for many anthracyclines. The aglycone itself, identified as α2-Rhodomycinone (α2-RMN) through methods like acid hydrolysis of its glycosides, possesses inherent biological activity. nih.gov

Impact of Glycosylation Patterns on Activity Profiles

The biological activity of many natural products, including anthracyclines, is profoundly influenced by the presence and nature of attached deoxysugar moieties. nih.gov The process of glycosylation, attaching one or more sugar units to the aglycone, is a crucial factor in modulating the activity profile of this compound. The point of attachment is typically the C-7 hydroxyl group of the A-ring.

Research into the microbial glycosylation of various anthracyclinones, including this compound, has led to the production of new antibiotic derivatives. jst.go.jp The structure of the sugar itself is a key determinant of anticancer efficacy. Studies on related anthracyclines have shown that derivatives with 2,6-dideoxy sugars exhibit significantly higher anticancer activity compared to those with 2-deoxy or 6-deoxy sugars. researchgate.net Furthermore, the 4'-hydroxyl group of the sugar has been identified as an important feature for biological activity. researchgate.net

For example, α2-Rhodomycin II, a glycoside of α2-Rhodomycinone, demonstrated cytotoxic activity against the HeLa cell line with a reported IC50 of 8.8 μg/ml. nih.govnih.gov The transformation of an aglycone into a glycoside like rhodomycin (B1170733) D through engineered biosynthesis highlights that the sugar portion is essential for the potent DNA-binding and antitumor properties of the resulting compound. nih.gov Conversely, in some cases, the addition of a second sugar to form a disaccharide can lead to reduced cytotoxic activity in vitro, although this may sometimes translate to an improved therapeutic effect in vivo. researchgate.net This demonstrates the complex role that glycosylation patterns play in defining the ultimate biological outcome.

Influence of Substituent Variations on Molecular Interactions and Biological Outcomes

Beyond glycosylation, modifications to other substituents on the rhodomycinone aglycone can significantly alter molecular interactions and biological effects. The structure-activity relationship of anthracyclines can be fine-tuned by changing chemical groups on the tetracyclic core, which affects properties like drug potency and interactions with cellular targets. wikipedia.org

For instance, studies on the related β-rhodomycinone have shown that methylation of the hydroxyl group at the C-4 position leads to a new analog, 7-O-α-L-daunosaminyl-4-O-methyl-β-rhodomycinone. researchgate.net This modification provides a clear example of how altering a substituent on the anthracyclinone ring system can modulate cytotoxic potency. While this specific example involves β-rhodomycinone, it underscores the principle that functional group modifications on the aglycone are a viable strategy for generating novel analogs with potentially improved therapeutic properties. It is plausible that similar substitutions on the this compound core would likewise result in altered biological activity profiles. The nature and position of substituents can affect the molecule's electronic properties, solubility, and steric interactions, all of which are crucial for its biological function. wikipedia.orguniversiteitleiden.nl

Comparative SAR Analysis with Related Anthracyclines

The biological activity of this compound derivatives is best understood when compared with other members of the anthracycline family. The rhodomycins are a subgroup of anthracyclines that also includes clinically important drugs like doxorubicin (B1662922) and daunorubicin (B1662515). nih.gov

Different rhodomycinone isomers and their glycosides exhibit varied activity. For example, Rhodomycin B, a glycoside of β-rhodomycinone, was found to be a potent antibacterial agent and also showed an IC50 of 8.8 μg/ml against HeLa cells. nih.govnih.gov The aglycones themselves, β-rhodomycinone and γ-rhodomycinone, have demonstrated potent cytotoxic activity against Caco2 and HeLa cancer cell lines, with their activity being comparable to the standard chemotherapeutic drug doxorubicin. mdpi.comnih.gov

The primary structural difference between the rhodomycinone aglycones (like alpha2-, beta-, and gamma-rhodomycinone) and daunomycinone (B1669838) (the aglycone of daunorubicin) is the substituent at C-9. Rhodomycinones typically feature an ethyl group, whereas daunomycinone has an acetyl group. This structural variation contributes to differences in their biological activity spectra and potency. The comparative analysis of these compounds is essential for identifying the structural motifs that confer the most favorable therapeutic profiles.

Table 1: Biological Activity of Rhodomycin Analogs from Streptomyces purpurascens

Compound ID Identified As Aglycone Cytotoxicity (IC50) against HeLa cells (μg/ml) Antibacterial Activity (MIC) against B. subtilis (μg/ml) Source(s)
A α2-Rhodomycin II α2-Rhodomycinone 8.8 - nih.gov, nih.gov
E Rhodomycin B β-Rhodomycinone 8.8 2 nih.gov, nih.gov

Table 2: Cytotoxicity (CD50) of Rhodomycinone Aglycones from Streptomyces griseus

Compound Caco2 (μg/mL) HeLa (μg/mL) Vero (μg/mL) Source(s)
β-Rhodomycinone 6.3 9.45 64.8 nih.gov
γ-Rhodomycinone 9.11 9.35 67.3 nih.gov

Table 3: List of Compounds

Compound Name
This compound
α2-Rhodomycin II
Aklavinone (B1666741)
Anthracyclines
Daunorubicin
Doxorubicin
Epirubicin
Idarubicin
Obelmycin
Rhodomycin B
β-Rhodomycinone
γ-isoRhodomycinone
γ-Rhodomycinone
ε-Rhodomycinone
7-O-α-L-daunosaminyl-4-O-methyl-β-rhodomycinone
Zorubicin
Aclacinomycin A
Rhodomycin D

Biological Mechanisms of Action of Alpha2 Rhodomycinone in Vitro/preclinical Focus

Investigation of Cellular and Molecular Targets

The biological activity of alpha2-rhodomycinone is attributed to its interaction with several key cellular components and pathways. Research has primarily focused on its effects on DNA, essential nuclear enzymes, and the generation of reactive oxygen species.

Anthracyclines, the family to which this compound belongs, are well-documented for their ability to interact with DNA, a primary mechanism of their cytotoxic effects. uni-freiburg.deutupub.fi The planar structure of the rhodomycinone chromophore allows it to insert between the base pairs of the DNA double helix, a process known as intercalation. uni-freiburg.deutupub.fi This interaction leads to a distortion of the DNA structure, which can interfere with fundamental cellular processes like DNA replication and transcription. utupub.fi

While intercalation is the most cited mechanism of DNA interaction for anthracyclines, some quinone-containing compounds have been explored as potential bioreductive alkylating agents. jst.go.jp DNA alkylation involves the covalent bonding of the compound to DNA bases, which can lead to DNA damage and cell death. aopwiki.orgmdpi.com This process can alter the normal pairing of DNA bases and create adducts that disrupt DNA replication and transcription. mdpi.commdpi.com However, the primary mode of DNA interaction for this compound and its close relatives is considered to be intercalation. uni-freiburg.de

Table 1: DNA Interaction Mechanisms of Anthracyclines

Interaction Type Description Consequence
Intercalation Insertion of the planar anthracycline molecule between DNA base pairs. uni-freiburg.deutupub.fi Distorts DNA helix, blocks replication and transcription. utupub.fi

| Alkylation | Covalent attachment of an alkyl group to DNA bases. aopwiki.orgmdpi.com | Forms DNA adducts, causes DNA damage, and can trigger cell death. mdpi.com |

Another critical molecular target of anthracyclines like this compound is DNA topoisomerase II. uni-freiburg.de This essential enzyme is responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, which is crucial during replication and transcription. mdpi.comwikipedia.org

Anthracyclines act as topoisomerase II poisons. mdpi.comwikipedia.org They stabilize the transient "cleavage complex" formed between topoisomerase II and DNA. biomedpharmajournal.org By preventing the re-ligation of the DNA strands, the drug-enzyme-DNA ternary complex leads to the accumulation of permanent, protein-linked DNA double-strand breaks. mdpi.combiomedpharmajournal.org These irreversible DNA lesions trigger cell cycle arrest and can ultimately lead to programmed cell death (apoptosis). mdpi.com The inhibition of topoisomerase II is a key mechanism contributing to the cytotoxic properties of this class of compounds. uni-freiburg.debiomedpharmajournal.org

Table 2: Research Findings on Topoisomerase II Inhibition by Anthracyclines

Finding Significance Reference
Potent inhibition of human topoisomerase II. A primary mechanism of antitumor activity. uni-freiburg.de
Stabilization of the topoisomerase II-DNA cleavage complex. Leads to irreversible DNA double-strand breaks. mdpi.combiomedpharmajournal.org

The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the biological activity of anthracyclines. researchgate.net The quinone moiety in the this compound structure can participate in redox cycling. Cellular enzymes, such as cytochrome P450 reductase, can reduce the quinone to a semiquinone radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂⁻). researchgate.netresearchgate.net

This process can initiate a cascade of reactions, generating other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH) through Fenton and Haber-Weiss reactions. researchgate.netkegg.jp The overproduction of ROS leads to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, which contributes to the compound's cytotoxicity. kegg.jpnih.gov

The biosynthesis and metabolism of rhodomycinones involve a variety of enzymes. Studies on the producing organisms, typically Streptomyces species, have identified enzymes like P450-like auxiliary proteins and iterative glycosyltransferases that are crucial for the formation of glycosylated derivatives. researchgate.net The primary metabolic route for supplying the building blocks for the rhodomycinone backbone is the Embden-Meyerhof-Parnas pathway. nih.gov

While direct modulation of specific signaling pathways like mTOR or NF-kB by this compound is not extensively detailed, the cellular response to the DNA damage and oxidative stress it induces invariably involves the activation of complex signaling networks. nih.gov For instance, DNA damage typically activates DNA repair pathways and cell cycle checkpoints. nih.gov Furthermore, the interaction of related compounds with other cellular components, such as integrins, has been noted in different contexts, suggesting that the full spectrum of molecular interactions for rhodomycinones may not be fully elucidated. utupub.firesearchgate.net

Analysis of Biological Response Modulations

The introduction of this compound or its parent compounds into biological systems can modulate various cellular responses. For instance, the related anthracycline aclacinomycin A has been shown to enhance immune responses, possibly by inhibiting suppressor cells. jst.go.jp

In microbial contexts, the biosynthesis of anthracyclines can be modulated by external signals. Co-culturing a Micromonospora species that produces related compounds with a Rhodococcus species was found to activate the biosynthetic gene cluster for the antibiotic. nih.govacs.org This suggests that the producing organism can sense and respond to small molecules from other bacteria, modulating its secondary metabolism in response. nih.govacs.org This highlights a layer of regulation based on interspecies communication.

Synergistic Effects with Other Chemical Entities in Research Models

The combination of topoisomerase II inhibitors with other agents is an area of active research. A prominent strategy involves combining these inhibitors with drugs that target the DNA damage response (DDR) pathways. mdpi.com Since topoisomerase II poisons cause DNA breaks, inhibiting the cell's ability to repair this damage can lead to a synthetic lethal interaction, significantly enhancing cytotoxicity in cancer cells. mdpi.com

Furthermore, research on other DNA-alkylating agents has shown that their effects can be synergistic with different classes of drugs. For example, comparing the activity profiles of various DNA alkylating pyrrole-imidazole polyamides suggested that their mechanisms, while all involving DNA binding, were distinct enough from other anticancer agents like doxorubicin (B1662922) and topoisomerase I inhibitors, indicating potential for combination therapies. core.ac.uk While specific studies on this compound are limited, the principle of combining it with agents that have complementary mechanisms of action, such as DDR inhibitors, represents a rational approach for future preclinical investigations.

Table 3: Compound Names Mentioned

Compound Name
This compound
Aclacinomycin A
Doxorubicin
Etoposide
Teniposide
Mitoxantrone
Camptothecin
SN38
Distamycin A
Duocarmycin A
ImPyDu
ImPyDu86
ImPyLDu86
Ecteinascidin 743
Phthalascidin 650
Cyclophosphamide
Iphosphamide
Temozolomide

Mechanisms of Acquired and Intrinsic Resistance in Biological Systems

Resistance to anthracyclines, the class of compounds to which this compound belongs, is a significant challenge in their therapeutic application and a fundamental biological phenomenon in the organisms that produce them. Resistance can be broadly categorized as acquired, developing in response to exposure, or intrinsic, being a natural characteristic of a cell or organism. The primary mechanisms involve preventing the compound from reaching its intracellular target or modifying the target itself.

A major mechanism of both acquired and intrinsic resistance in mammalian cells, particularly cancer cells, is the increased efflux of the drug, which reduces its intracellular concentration to sub-therapeutic levels. frontiersin.orgaboutscience.eu This process is primarily mediated by a superfamily of ATP-binding cassette (ABC) transporters. nih.govmdpi.com These membrane proteins act as energy-dependent pumps that actively transport a wide variety of substrates, including many chemotherapeutic agents, out of the cell. aboutscience.eubiorxiv.orgmedicationsandnutrition.com The main ABC transporters implicated in multidrug resistance (MDR) to anthracyclines are:

P-glycoprotein (P-gp/ABCB1): This is one of the most well-characterized efflux pumps and is a primary cause of MDR in cancer. frontiersin.orgmedicationsandnutrition.com It has a broad substrate specificity and is known to transport numerous anthracyclines. researchgate.net

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): This transporter also confers resistance to a wide range of anticancer drugs, including anthracyclines. biorxiv.orgmdpi.com

Breast Cancer Resistance Protein (BCRP/ABCG2): Overexpression of BCRP is another key factor in the resistance of cancer cells to various chemotherapeutic agents, including anthracyclines like doxorubicin and daunorubicin (B1662515). mdpi.commdpi.com

While direct studies on this compound are limited, its structural similarity to other rhodomycinones and anthracyclines strongly suggests it is also a likely substrate for these efflux pumps.

In addition to efflux pumps, other mechanisms can contribute to resistance in biological systems. These include alterations in drug targets, activation of DNA repair pathways, and evasion of apoptosis. google.com

The microorganisms that produce antibiotics, such as Streptomyces species, have evolved sophisticated self-resistance mechanisms to avoid suicide. mdpi.com These intrinsic resistance strategies are often encoded by genes located within the antibiotic's biosynthetic gene cluster. For anthracyclines, these mechanisms are multifaceted:

Efflux Pumps: Similar to cancer cells, producer organisms utilize dedicated ABC transporters to export the toxic compounds. For instance, Streptomyces peucetius, a producer of doxorubicin and daunorubicin, possesses the DrrA and DrrB proteins, which form an ABC transporter that pumps these anthracyclines out of the cell. nih.govnih.gov Overexpression of these genes has been shown to enhance doxorubicin production, underscoring their role in managing toxicity. nih.gov

Enzymatic Inactivation: A key intrinsic resistance strategy is the chemical modification of the antibiotic into a less toxic form. A notable example is the enzyme CytA, a reductase found in Streptomyces sp. SCSIO 1666. nih.gov This enzyme catalyzes the C-7 reduction of the anthracycline scaffold, converting the compounds into their inactive, non-toxic variants. nih.govresearchgate.net This mechanism is crucial for the survival of the producing organism. nih.gov

Target Protection: Another novel self-resistance mechanism involves proteins that protect the cellular target from the antibiotic. In S. peucetius, the DrrC protein, which is induced by daunorubicin, binds to DNA. nih.gov It is proposed that DrrC protects the producer's DNA from the intercalating effects of the anthracycline it synthesizes, representing a unique defense strategy. nih.gov

These intrinsic resistance mechanisms in Streptomyces are highly effective and highlight the evolutionary strategies developed to handle the production of potent bioactive molecules like this compound. nih.gov

Below is an interactive data table summarizing the key mechanisms of resistance.

Resistance MechanismMediator Protein/SystemBiological SystemType of ResistanceFunctionRelevant Compounds
Drug EffluxP-glycoprotein (P-gp/ABCB1)Cancer CellsAcquired/IntrinsicATP-dependent export of xenobiotics from the cell. frontiersin.orgmedicationsandnutrition.comAnthracyclines (e.g., Doxorubicin, Daunorubicin, Paclitaxel). medicationsandnutrition.comresearchgate.net
Drug EffluxMultidrug Resistance-Associated Protein 1 (MRP1/ABCC1)Cancer CellsAcquired/IntrinsicATP-dependent export of a wide range of drugs. biorxiv.orgmdpi.comAnthracyclines, Vinca alkaloids. mdpi.com
Drug EffluxBreast Cancer Resistance Protein (BCRP/ABCG2)Cancer CellsAcquired/IntrinsicATP-dependent export of various chemotherapeutic agents. mdpi.commdpi.comAnthracyclines (e.g., Doxorubicin, Daunorubicin), Mitoxantrone. mdpi.com
Drug EffluxDrrA/DrrB TransporterStreptomyces peucetiusIntrinsicSelf-resistance via export of produced anthracyclines. nih.govnih.govresearchgate.netDaunorubicin, Doxorubicin. nih.govnih.gov
Enzymatic InactivationCytA ReductaseStreptomyces sp. SCSIO 1666IntrinsicC-7 reduction of the anthracycline scaffold to inactive forms. nih.govresearchgate.netCytorhodins, Cosmomycins, clinically used anthracyclines. nih.gov
Target ProtectionDrrC ProteinStreptomyces peucetiusIntrinsicBinds to DNA, likely protecting it from anthracycline intercalation. nih.govDaunorubicin, Doxorubicin. nih.gov

Advanced Analytical and Computational Methodologies in Alpha2 Rhodomycinone Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural determination of alpha2-Rhodomycinone, offering non-destructive analysis of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules like this compound.

1D NMR Spectroscopy : One-dimensional NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would show signals corresponding to aromatic protons on the tetracyclic ring, protons on the ethyl side chain, and hydroxyl protons. The ¹³C NMR spectrum would reveal the carbon skeleton, including the characteristic signals for the quinone carbonyl carbons.

2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) helps identify spin-spin coupling networks between protons, mapping out the connectivity within the aliphatic side chain and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting different structural fragments, such as linking the side chain to the tetracyclic core and confirming the positions of substituents on the aromatic rings.

Solid-State NMR (ssNMR) : For natural products that are isolated as crystalline or amorphous solids, ssNMR offers valuable insights without the need for dissolution. It can provide information on the molecular conformation and intermolecular interactions within the solid lattice, helping to understand the compound's structure in its native state.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the precise elemental formula. The aglycones of rhodomycin (B1170733) analogues are typically identified as rhodomycinone (RMN). nih.gov For an isomer like this compound (C₂₂H₂₀O₉), HRMS would confirm this composition.

Tandem Mass Spectrometry (MS/MS) : In tandem MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation of the tetracyclic quinone core of rhodomycinones often involves characteristic cleavages. Analyzing these fragmentation patterns helps to confirm the core structure and the nature of the substituents. Common fragmentation pathways for such compounds include alpha-cleavage and retro-Diels-Alder reactions. libretexts.orggbiosciences.comfiveable.me

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value/Information
Molecular FormulaC₂₂H₂₀O₉
Monoisotopic Mass428.1107 Da
Ionization ModeESI+, ESI-
Key Fragmentation PathwaysLoss of water (M-18), loss of carbon monoxide (M-28), cleavage of the ethyl side chain, retro-Diels-Alder reaction of the A-ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy : The characterization of rhodomycin analogues, including those giving this compound upon hydrolysis, has been supported by FT-IR spectra. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of hydroxyl groups, ketonic groups, and hydrogen-bonded carbonyl groups are characteristic features of anthracyclines. nih.gov

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly effective for observing vibrations of the non-polar bonds within the aromatic ring system of the molecule, providing a fingerprint of the core polycyclic structure.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretching (phenolic, alcoholic)3500 - 3200 (broad)
C-H Stretching (aromatic)3100 - 3000
C-H Stretching (aliphatic)3000 - 2850
C=O Stretching (quinone, hydrogen-bonded)1650 - 1600
C=C Stretching (aromatic)1600 - 1450
C-O Stretching (alcoholic, phenolic)1260 - 1000

Advanced Optical Spectroscopic Methods

Optical spectroscopy provides information on the electronic properties and stereochemistry of this compound.

UV-Visible Spectroscopy : The extended chromophore of the tetracyclic quinone system gives rise to strong absorptions in the UV-visible region. The UV-visible spectrum, which typically shows a peak in the 230-290 nm region, is indicative of the aromatic ring structure and is used to confirm the anthracycline class of the compound. nih.gov

Circular Dichroism (CD) Spectroscopy : Since this compound is a chiral molecule with multiple stereocenters, CD spectroscopy is a critical tool. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecule's three-dimensional structure. The CD spectrum provides essential data for determining the absolute configuration of the chiral centers, which is vital for distinguishing between different rhodomycinone isomers.

Chromatographic Separation and Purification Techniques

Chromatography is essential for the isolation of this compound from complex natural extracts and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and analysis of rhodomycinone isomers. researchgate.net

Isolation : Preparative HPLC using a reversed-phase column (e.g., C18) is the standard method for isolating pure this compound from crude extracts or from the hydrolysis of its glycoside forms. A mobile phase gradient, typically consisting of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid or trifluoroacetic acid, is employed to achieve separation from other closely related analogues such as β-Rhodomycinone and ε-Rhodomycinone. nih.gov

Quantification : Analytical HPLC, coupled with a UV-Vis or diode-array detector (DAD), is used for the quantification of this compound. By creating a calibration curve with a pure standard, the concentration of the compound in a sample can be accurately determined. When coupled to a mass spectrometer (LC-MS), it provides both quantification and mass confirmation simultaneously, enhancing the specificity and sensitivity of the analysis.

Bioassay-Guided Fractionation Methodologies

Bioassay-guided fractionation is a pivotal strategy for isolating and identifying biologically active compounds from complex mixtures, such as microbial fermentation broths. researchgate.net This process systematically partitions a crude extract into simpler fractions, with each step guided by a biological assay to track the compound of interest.

In the context of this compound, which is produced by Streptomyces species like Streptomyces griseoruber, this methodology is essential for its isolation from a broth containing a multitude of related rhodomycin analogues. nih.gov The process commences with the cultivation of the producing microorganism in a suitable liquid medium, followed by the extraction of the secondary metabolites, typically using a solvent like ethyl acetate. nih.govresearchgate.net

The crude extract then undergoes a series of chromatographic separations. Techniques such as column chromatography and thin-layer chromatography (TLC) are employed to separate the compounds based on their physicochemical properties. nih.govuniversiteitleiden.nl For instance, a silica (B1680970) gel column could be used with a gradient of solvents, such as chloroform (B151607) and methanol, to elute different fractions. nih.gov

At each stage of fractionation, the resulting fractions are tested for a specific biological activity. Given that anthracyclines are potent anticancer agents, a relevant bioassay would be a cytotoxicity assay against various cancer cell lines (e.g., human leukemia, colon cancer, or breast cancer cell lines). mdpi.comtandfonline.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to quantify the cytotoxic effects of the fractions. mdpi.comresearchgate.net

Fractions demonstrating the highest activity are selected for further purification, often employing high-performance liquid chromatography (HPLC), until a pure compound is isolated. nih.govnih.gov The structure of the isolated active compound, in this case, this compound, is then elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comscite.ai

Table 1: Illustrative Bioassay-Guided Fractionation of a Streptomyces Extract for this compound

Fraction IDDescriptionYield (mg)Cytotoxicity (IC₅₀ in µg/mL) vs. Leukemia Cell Line
CE-01 Crude Ethyl Acetate Extract150015.8
CC-F1 Column Chromatography (Hexane/EtOAc)350>100
CC-F2 Column Chromatography (EtOAc)6008.2
CC-F3 Column Chromatography (EtOAc/MeOH)45025.4
HPLC-F2.1 HPLC of CC-F2 (Subfraction 1)8050.1
HPLC-F2.2 HPLC of CC-F2 (Subfraction 2)1502.5
HPLC-F2.3 HPLC of CC-F2 (Subfraction 3)9512.7
ISO-A2R Isolated this compound1200.9

Note: This table is a hypothetical representation of data from a bioassay-guided fractionation process.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. For a compound like this compound, these techniques can predict its biological targets, elucidate its binding mechanisms, and guide the design of more potent and selective derivatives.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be primarily used to predict its interaction with biological targets, most notably DNA and topoisomerase II, which are the established targets for anthracyclines. nih.gov

These simulations would involve generating a three-dimensional model of this compound and docking it into the crystal structure of its putative target, such as a DNA duplex or the DNA-topoisomerase II complex. The output of the simulation is a set of possible binding poses, each associated with a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 2: Representative Molecular Docking Results for this compound with Biological Targets

TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues/Bases
**DNA (d(CGATCG)₂) **1D12-8.5DG4, DC5
Topoisomerase II 1QZR-9.2Asp551, Arg552
ER-α 3ERT-7.8Arg394, Glu353
PPARγ 4A4W-8.1Ser289, His323

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking studies.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its interactions with biological targets.

An MD simulation of the this compound-DNA complex, for example, would reveal how the ligand and the DNA molecule move and adapt to each other's presence. This can provide insights into the stability of the binding pose predicted by molecular docking, the role of solvent molecules in the interaction, and the conformational changes that may occur upon binding. Such simulations are computationally intensive but offer a much richer understanding of the binding dynamics than static docking models.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of the this compound-DNA Complex

ParameterValue
Force Field AMBER
Water Model TIP3P
System Size ~50,000 atoms
Simulation Time 100 ns
Temperature 300 K
Pressure 1 atm

Note: This table presents a typical setup for an MD simulation and does not represent specific experimental results.

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods like free energy calculations are needed for accurate quantitative predictions. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be employed to calculate the binding free energy of this compound to its target.

These methods, often used in conjunction with MD simulations, calculate the free energy difference between two states, such as the bound and unbound states of the ligand. Although computationally demanding, these calculations can provide binding affinity predictions with an accuracy that is highly valuable in lead optimization. nih.govnih.gov

Table 4: Illustrative Binding Free Energy Calculations for this compound

TargetMethodCalculated ΔG (kcal/mol)Experimental ΔG (kcal/mol)
DNA FEP-9.8 ± 0.5-9.5
Topoisomerase II TI-10.5 ± 0.7-10.2

Note: The data presented here are hypothetical and for illustrative purposes.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. For this compound, these calculations can provide valuable information about its reactivity, spectroscopic properties, and the nature of its interactions with biological targets.

Methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information can help to explain the molecule's reactivity and its ability to participate in specific types of interactions, such as charge transfer or electrostatic interactions, which are crucial for its biological activity.

Table 5: Selected Quantum Chemical Properties of this compound (Calculated)

PropertyValue
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV
Dipole Moment 3.5 D
Mulliken Charge on O1 -0.65

Note: This table contains hypothetical data to exemplify the output of quantum chemical calculations.

Computer-Aided Molecular Design (CAMD) integrates the aforementioned computational techniques to rationally design new molecules with desired properties. mdpi.com Starting from the structure of this compound, CAMD can be used to design and evaluate new derivatives with potentially improved activity, selectivity, or pharmacokinetic properties.

The process typically involves identifying sites on the this compound scaffold that can be chemically modified. Virtual libraries of derivatives are then generated by adding different functional groups at these sites. These virtual compounds are then screened using molecular docking, and the most promising candidates are further evaluated using MD simulations and free energy calculations. This iterative process of design, evaluation, and refinement can significantly accelerate the discovery of new drug candidates.

Table 6: Example of CAMD for this compound Derivatives

Derivative IDModificationPredicted Binding Affinity (kcal/mol) vs. Topoisomerase II
A2R-001 R-group at C4 = -OH-9.5
A2R-002 R-group at C4 = -NH₂-10.1
A2R-003 R-group at C4 = -F-9.8
A2R-004 R-group at C9 = -COCH₂OH-10.8

Note: This table is a hypothetical representation of a CAMD study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.